1-(3-Chloropropyl)azepane hydrochloride
Description
1-(3-Chloropropyl)azepane hydrochloride is a heterocyclic organic compound featuring a seven-membered azepane ring substituted with a 3-chloropropyl chain and a hydrochloride counterion. Its molecular formula is C₈H₁₇Cl₂N, with a molecular weight of 210.14 g/mol (estimated based on structural analogs) . This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for alkylation reactions or as a precursor to bioactive molecules. Its azepane ring distinguishes it from six-membered analogs (e.g., piperidine or piperazine derivatives), influencing steric and electronic properties critical for biological interactions .
Properties
IUPAC Name |
1-(3-chloropropyl)azepane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClN.ClH/c10-6-5-9-11-7-3-1-2-4-8-11;/h1-9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEZLLGQUIRVHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50513610 | |
| Record name | 1-(3-Chloropropyl)azepane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50513610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57616-77-0 | |
| Record name | NSC92177 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-Chloropropyl)azepane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50513610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(3-Chloropropyl)azepane hydrochloride typically involves the reaction of azepane with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization from an appropriate solvent .
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to meet the demand for large quantities of the compound .
Chemical Reactions Analysis
1-(3-Chloropropyl)azepane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine or other reduced products
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen peroxide for oxidation, and hydrogen gas with a suitable catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Chloropropyl)azepane hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical manufacturing processes
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)azepane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques .
Comparison with Similar Compounds
Key Differences :
- Substituents : Piperazine derivatives (e.g., CAS 52605-52-4) incorporate aromatic substituents (e.g., 3-chlorophenyl), enabling π-π stacking interactions absent in azepane analogs .
Physicochemical Properties
Industrial and Pharmaceutical Relevance
- Azepane/Piperidine Analogs: Valued for their stability under alkaline conditions, enabling use in alkylation reactions (e.g., coupling with indenoisoquinolines for anticancer agents) .
- Piperazine Derivatives : Critical for constructing CNS-active drugs due to their affinity for serotonin and dopamine receptors .
Biological Activity
1-(3-Chloropropyl)azepane hydrochloride is a chemical compound with the molecular formula . It belongs to the azepane family, characterized by a seven-membered heterocyclic structure containing nitrogen. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can function as either an inhibitor or activator , depending on the nature of its interaction with these targets. Studies have shown that it can influence various biochemical pathways, which are often explored through biochemical assays and molecular modeling techniques.
Applications in Biological Research
This compound has several applications in biological research:
- Enzyme-Substrate Interactions : The compound is utilized to study how it interacts with different enzymes, providing insights into metabolic pathways and potential therapeutic targets.
- Receptor Binding Studies : It serves as a tool for investigating receptor-ligand interactions, which are crucial for drug development and understanding pharmacodynamics.
Research Findings
Recent studies have highlighted the compound's biological activities, particularly in relation to its structural properties. For instance, its chloropropyl group enhances its reactivity, allowing it to participate in various chemical reactions that can lead to biologically active derivatives.
Case Studies
- Antihypertensive Activity : In related research on azepane derivatives, compounds exhibiting similar structures have demonstrated significant antihypertensive effects. For example, a study indicated that certain pyrrolo[2,3-c]azepine derivatives showed promising activity against α1-adrenoceptors, suggesting that modifications in the azepane structure could yield compounds with therapeutic potential .
- Antithrombotic Properties : Another case study explored the antithrombotic activity of azepane derivatives, where modifications at specific positions led to enhanced efficacy in preventing thrombus formation. This suggests that this compound could be further investigated for similar properties .
The compound undergoes several chemical reactions that can be exploited for further biological studies:
- Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines or thiols, forming new derivatives that may exhibit different biological activities.
- Oxidation and Reduction Reactions : These reactions can produce various oxidized or reduced forms of the compound, potentially altering its biological properties and efficacy.
Data Summary Table
| Property | Details |
|---|---|
| Molecular Formula | |
| Mechanism of Action | Enzyme inhibition/activation |
| Applications | Enzyme-substrate interactions, receptor binding studies |
| Notable Activities | Potential antihypertensive and antithrombotic properties |
| Chemical Reaction Types | Substitution, oxidation, reduction |
Q & A
Basic Synthesis and Optimization
Q: What are the critical steps in synthesizing 1-(3-Chloropropyl)azepane hydrochloride, and how can reaction efficiency be improved? A:
- Key Steps :
- Azepane Functionalization : Introduce the chloropropyl group via nucleophilic substitution. Ensure precise temperature control (e.g., 0–5°C) to minimize side reactions like elimination .
- Hydrochloride Salt Formation : Treat the free amine with HCl gas in anhydrous conditions to achieve high purity .
- Optimization :
Basic Characterization Techniques
Q: What analytical methods are most effective for characterizing this compound? A:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR identifies structural motifs (e.g., azepane ring protons at δ 1.4–2.1 ppm, chloropropyl CH₂ signals at δ 3.5–3.7 ppm) .
- Mass Spectrometry (MS) :
- High-Resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 192.12) and detects impurities .
- X-ray Crystallography : Resolves stereochemistry and salt conformation .
Advanced Computational Integration
Q: How can computational methods improve the design of derivatives or reaction mechanisms for this compound? A:
- Reaction Path Prediction :
- Use quantum chemical calculations (e.g., DFT) to model transition states and activation energies for chloropropyl attachment .
- Virtual Screening :
- Machine Learning :
Advanced Data Contradiction Analysis
Q: How should researchers address inconsistencies in catalytic efficiency data during synthesis? A:
- Root-Cause Investigation :
- Statistical Validation :
- Apply ANOVA to assess significance of observed discrepancies (e.g., p < 0.05 threshold) .
Safety and Handling Protocols
Q: What safety measures are essential when working with this compound? A:
- Personal Protective Equipment (PPE) :
- Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation :
- Use fume hoods for synthesis steps involving HCl gas or volatile solvents .
- Spill Management :
- Neutralize acid spills with sodium bicarbonate; absorb with inert materials (e.g., diatomaceous earth) .
Advanced Application in Drug Discovery
Q: How can this compound be leveraged as a precursor in neurological drug development? A:
- Mechanistic Studies :
- Investigate its interaction with GABA receptors via radioligand binding assays to assess modulation potential .
- Prodrug Synthesis :
- Functionalize the amine group with bio-labile protecting groups (e.g., carbamates) to enhance blood-brain barrier penetration .
Methodological Optimization of Purification
Q: What chromatographic techniques are optimal for purifying this compound? A:
- Flash Chromatography :
- Use silica gel with gradient elution (e.g., 5–20% MeOH in DCM) to separate unreacted azepane .
- Ion-Exchange Chromatography :
- Isolate hydrochloride salt using strong cation-exchange resins (e.g., Dowex 50WX2) .
Advanced Reactor Design
Q: How does reactor choice impact the scalability of synthesis? A:
- Microreactors :
- Enhance heat/mass transfer for exothermic chlorination steps, reducing side products .
- Packed-Bed Reactors :
- Immobilize catalysts (e.g., AlCl₃) for continuous operation and reduced catalyst leaching .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
